3,5-Bdhdsb

Description

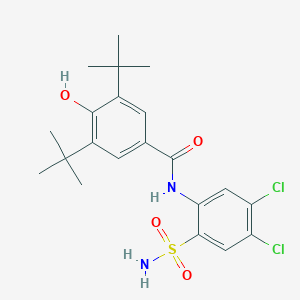

Structure

3D Structure

Propriétés

Numéro CAS |

150457-38-8 |

|---|---|

Formule moléculaire |

C21H26Cl2N2O4S |

Poids moléculaire |

473.4 g/mol |

Nom IUPAC |

3,5-ditert-butyl-N-(4,5-dichloro-2-sulfamoylphenyl)-4-hydroxybenzamide |

InChI |

InChI=1S/C21H26Cl2N2O4S/c1-20(2,3)12-7-11(8-13(18(12)26)21(4,5)6)19(27)25-16-9-14(22)15(23)10-17(16)30(24,28)29/h7-10,26H,1-6H3,(H,25,27)(H2,24,28,29) |

Clé InChI |

KZTLFDNTCIDSKC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |

SMILES canonique |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |

Autres numéros CAS |

150457-38-8 |

Synonymes |

3,5-BDHDSB 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis and Design Principles for Novel Synthetic Pathways

The retrosynthetic analysis of 3,5-Dibromosalicylaldehyde (B1199182) Bis-Schiff Base (3,5-Bdhdsb) reveals a straightforward disconnection strategy centered on the imine bonds. The target molecule can be conceptually cleaved at its two C=N linkages, leading directly to its primary precursors: 3,5-dibromosalicylaldehyde and carbohydrazide (B1668358). This approach highlights the molecule's symmetrical nature and the efficiency of its formation through a double condensation reaction.

Retrosynthetic Pathway for 3,5-Dibromosalicylaldehyde Bis-Schiff Base

| Step | Transformation | Precursors |

| 1 | Double Imine Hydrolysis | 3,5-Dibromosalicylaldehyde, Carbohydrazide |

The design principles for novel synthetic pathways often revolve around enhancing the efficiency of this condensation. This includes exploring catalysts that promote water removal, optimizing solvent systems, and investigating alternative energy inputs. The inherent simplicity of the Schiff base formation reaction makes it amenable to various synthetic innovations aimed at improving yield, purity, and reaction kinetics.

Development of Stereoselective and Regioselective Synthesis of 3,5-Bdhdsb

For 3,5-Dibromosalicylaldehyde Bis-Schiff Base, stereoselectivity is generally not a primary concern in its direct synthesis. Both 3,5-dibromosalicylaldehyde and carbohydrazide are achiral molecules, and the imine formation itself does not introduce new chiral centers. Therefore, the resulting bis-Schiff base is also achiral.

Regioselectivity, however, is intrinsically controlled by the distinct reactivity of the functional groups involved. The aldehyde carbonyl group of 3,5-dibromosalicylaldehyde selectively reacts with the amino groups of carbohydrazide. Since carbohydrazide possesses two identical hydrazine (B178648) functionalities, the reaction proceeds symmetrically to form the bis-Schiff base. The 3,5-dibromosalicylaldehyde itself is symmetrically substituted concerning the aldehyde group, ensuring that the two imine linkages are formed at equivalent positions. While the direct synthesis of 3,5-Bdhdsb does not typically involve complex stereochemical challenges, the principles of stereoselective synthesis could be applied if chiral derivatives were desired, for instance, by incorporating chiral amines or aldehydes into the Schiff base structure.

Mechanistic Elucidation of Key Reaction Steps in 3,5-Bdhdsb Formation

The formation of 3,5-Dibromosalicylaldehyde Bis-Schiff Base proceeds via a classic Schiff base condensation mechanism, which is a type of nucleophilic addition-elimination reaction. This mechanism can be broken down into several key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the carbohydrazide's amino group performs a nucleophilic attack on the electrophilic carbonyl carbon of the 3,5-dibromosalicylaldehyde. This forms a tetrahedral intermediate, a carbinolamine.

Proton Transfer: Intramolecular proton transfers occur, typically facilitated by acid catalysis. The oxygen atom of the former carbonyl group becomes protonated, turning into a good leaving group (water).

Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, and simultaneously, a double bond forms between the carbon and nitrogen atoms, yielding the imine (azomethine) linkage.

The reaction is often acid-catalyzed, as acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack. For instance, formic acid or acetic acid can be used to adjust the pH to 5-6, facilitating the reaction fishersci.pt. Polyphosphoric acid (PPA) has also been employed as a catalyst, offering advantages in terms of efficiency and avoiding toxic alternatives google.com.

Green Chemistry Principles in 3,5-Bdhdsb Synthesis

The synthesis of 3,5-Dibromosalicylaldehyde Bis-Schiff Base has seen efforts to incorporate green chemistry principles to minimize environmental impact and enhance sustainability. Key aspects include:

Atom Economy: Schiff base formation is an inherently atom-economical reaction, as the only byproduct is water, which is a benign solvent.

Safer Solvents and Auxiliaries: Traditional methods often rely on hazardous organic solvents. Green approaches explore alternatives such as mixed solutions of anhydrous acetonitrile (B52724) and N,N'-dimethylformamide fishersci.pt, or ethanol (B145695) aaru.edu.jo. The use of water as a solvent for Schiff base synthesis is also being explored due to its non-toxic, non-flammable, and environmentally benign properties stmjournals.com.

Catalysis: The use of polyphosphoric acid (PPA) as a catalyst is a greener alternative to more toxic reagents, and it is prepared from P2O5 and H3PO4 google.com. Natural acids, such as those found in fruit juices, have also been investigated as eco-friendly catalysts for Schiff base synthesis rdd.edu.iq.

Waste Prevention: Methods that minimize waste generation are favored. For example, avoiding the use of toxic hydrazine hydrate (B1144303) by employing carbohydrazide is a significant improvement google.com.

Energy Efficiency: Techniques like mechanochemical synthesis (solvent-free grinding) and microwave-assisted reactions reduce energy consumption and reaction times, making the process more sustainable rdd.edu.iqrsisinternational.orgrepec.org. These methods can achieve high yields with simpler work-up procedures repec.org.

Illustrative Green Synthesis Parameters for Schiff Bases

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Hazardous organic solvents (e.g., benzene (B151609), chloroform) | Water, Ionic Liquids, Supercritical CO2, Solvent-free (grinding), Mixed non-toxic solvents (e.g., acetonitrile/DMF, ethanol) fishersci.ptaaru.edu.jostmjournals.com |

| Catalyst | Strong mineral acids, toxic reagents | Polyphosphoric acid (PPA), Natural acids, Solid catalysts google.comrdd.edu.iq |

| Energy Input | Refluxing for extended periods | Microwave irradiation, Grinding (room temperature) rdd.edu.iqrepec.org |

| Byproducts | Water (and potentially toxic solvent waste) | Water (primary byproduct) |

| Reactant Choice | Hydrazine hydrate (toxic) | Carbohydrazide (less toxic) google.com |

Post-Synthetic Modification and Derivatization Strategies for 3,5-Bdhdsb

3,5-Dibromosalicylaldehyde Bis-Schiff Base, like other Schiff bases, is highly amenable to post-synthetic modification and derivatization, primarily due to the presence of its imine (C=N) bonds and the phenolic hydroxyl groups.

Metal Complexation: A major application of Schiff bases is their ability to act as multidentate ligands, forming stable complexes with various transition metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II), Fe(III), Pd(II)) aaru.edu.jorsisinternational.orgsigmaaldrich.comsigmaaldrich.comgoogle.comtandfonline.combohrium.comxiahepublishing.com. These metal complexes often exhibit unique chemical, structural, and biological properties, including catalytic activity, antimicrobial activity, and potential in electrochemical sensing rsisinternational.orggoogle.comtandfonline.combohrium.comxiahepublishing.com. The presence of the phenolic oxygen and the imine nitrogen atoms provides suitable coordination sites for metal ions tandfonline.combohrium.com.

Reduction of Imine Bonds: The imine bonds can be readily reduced to secondary amine functionalities using various reducing agents (e.g., NaBH4, catalytic hydrogenation) stolichem.comstolichem.comacs.orgresearchgate.netnih.gov. This transformation allows for the synthesis of novel amine-containing compounds with different properties and applications.

Further Condensation/Functionalization: The remaining sites on the aromatic rings or the terminal nitrogen atoms of the carbohydrazide moiety (if not fully reacted) could potentially be functionalized further through various organic reactions (e.g., alkylation, acylation, halogenation, nitration) to introduce new properties or create more complex molecular architectures.

Use as Building Blocks: The compound itself serves as a valuable building block for the preparation of a wide range of biologically active compounds rsisinternational.org.

Flow Chemistry and Continuous Processing in 3,5-Bdhdsb Synthesis

Flow chemistry and continuous processing offer significant advantages for the synthesis of imines and Schiff bases, including 3,5-Dibromosalicylaldehyde Bis-Schiff Base. While specific studies on the flow synthesis of this exact bis-Schiff base are not extensively detailed in the provided search results, the general principles and benefits apply:

Enhanced Heat and Mass Transfer: Small reactor volumes in flow systems provide superior control over heat and mass transfer, leading to improved reaction rates and yields compared to batch processes stolichem.comstolichem.comacs.org.

Improved Safety: The reduced reaction volumes and precise control in flow reactors enhance process safety, especially when dealing with exothermic reactions or hazardous reagents stolichem.comstolichem.comacs.org.

Rapid Optimization and Scale-up: Flow chemistry enables rapid optimization of reaction conditions (temperature, residence time, concentration) and facilitates seamless scale-up from gram to kilogram quantities using the same reactor design stolichem.comstolichem.comacs.org.

Increased Catalyst Utilization: Continuous flow reactors can significantly increase catalyst utilization, by a factor of 10-1,000x higher than batch methods, particularly for reactions involving catalyst deactivation stolichem.comstolichem.comacs.org.

Illustrative Data for Flow Chemistry in Imine Synthesis

| Parameter | Batch Process (Typical) | Continuous Flow Process (Example for Imine Hydrogenation) acs.org |

| Catalyst Utilization | Standard | 10-1,000x higher |

| Reaction Temperature | Variable | Optimized for maximum rate and minimum deactivation (e.g., 110-130 °C for imine hydrogenation) acs.org |

| Solvent | Varied | Optimized for high reaction rate and low catalyst deactivation (e.g., THF) acs.org |

| Throughput | Lower | Higher (e.g., 0.75 kg/day for secondary amine from imine in a 5m tube) acs.org |

The application of flow chemistry to the synthesis of 3,5-Dibromosalicylaldehyde Bis-Schiff Base would likely involve continuous feeding of the aldehyde and carbohydrazide solutions into a reactor, with precise control over temperature and residence time, potentially in the presence of a heterogeneous catalyst or an immobilized acid catalyst. This would allow for a more efficient, safer, and scalable production of this important compound.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopic Analysis (Raman, FT-IR) for Functional Group and Conformational Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying characteristic functional groups and gaining insights into molecular conformation. FT-IR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light, providing complementary information. For "3,5-Bdhdsb," these techniques would reveal the presence of specific bonds and functional groups, such as aromatic C-H stretching, C=C ring vibrations, and potentially N-H, C=O, or O-H stretches depending on the nature of the "Bdhdsb" moiety. The position and intensity of these bands are sensitive to the local electronic environment and molecular symmetry.

Illustrative Vibrational Spectroscopic Data for 3,5-Bdhdsb

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment (Illustrative) | Interpretation (Illustrative) |

| FT-IR | 3050-3000 | Aromatic C-H stretch | Presence of aromatic ring. |

| 1600-1450 | Aromatic C=C stretch | Benzene (B151609) ring skeletal vibrations. | |

| 1700-1650 | C=O stretch | Carbonyl group (e.g., amide, aldehyde, ketone). | |

| 3300-3100 | N-H stretch | Amine or amide functional group. | |

| Raman | 1590 | Aromatic ring breathing | Strong aromatic character. |

| 1000 | Ring deformation | Indicates substitution pattern. | |

| 2950-2850 | Aliphatic C-H stretch | Presence of alkyl groups. |

Electronic Spectroscopic Investigations (UV-Vis, Fluorescence, CD) for Electronic Transitions and Chirality

Illustrative Electronic Spectroscopic Data for 3,5-Bdhdsb

| Spectroscopic Technique | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment/Observation (Illustrative) |

| UV-Vis | 250 | 12,000 | π→π* transition of aromatic system. |

| 300 | 2,500 | n→π* transition (if heteroatoms with lone pairs are conjugated). | |

| Fluorescence | Excitation: 280, Emission: 340 | - | Emission from excited aromatic state. |

| CD (if chiral) | 260 | +5.0 (Δε) | Positive Cotton effect, indicating specific chirality. |

| 290 | -3.2 (Δε) | Negative Cotton effect, indicating specific chirality. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidating Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise solution-state structure and dynamics of organic compounds. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provide detailed information on atomic connectivity, hybridization, and spatial proximity. For "3,5-Bdhdsb," ¹H NMR would reveal the number and type of protons, their chemical environments, and coupling patterns. ¹³C NMR would identify different carbon environments. 2D NMR techniques would establish direct (HSQC) and long-range (HMBC) carbon-proton correlations, as well as proton-proton correlations (COSY) and spatial proximities (NOESY), enabling the full elucidation of its molecular skeleton and substituent positions.

Illustrative NMR Spectroscopic Data for 3,5-Bdhdsb (in CDCl₃)

| NMR Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| ¹H NMR | 7.5 (d, J=2.0 Hz) | Doublet | 2H | Aromatic H (meta-coupled) |

| 7.2 (s) | Singlet | 1H | Aromatic H (para to substituent) | |

| 2.3 (s) | Singlet | 3H | Methyl group | |

| 8.1 (br s) | Broad Singlet | 1H | Amide N-H | |

| ¹³C NMR | 168.5 | - | - | Carbonyl C=O |

| 145.2, 138.0, 125.0, 118.7 | - | - | Aromatic Carbons | |

| 21.0 | - | - | Methyl Carbon | |

| 2D NMR | COSY: 7.5-7.2 correlation | - | - | Connects adjacent aromatic protons. |

| HSQC: 7.5/125.0, 7.2/118.7 | - | - | Direct C-H correlations. | |

| HMBC: 8.1/168.5, 7.5/145.2 | - | - | Long-range C-H correlations. |

X-ray Crystallography of 3,5-Bdhdsb and its Derivatives: Elucidating Solid-State Architecture and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline solid state, including bond lengths, bond angles, and torsion angles. It also reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For "3,5-Bdhdsb," if suitable single crystals can be grown, X-ray diffraction would unequivocally confirm its molecular connectivity, stereochemistry, and conformational preferences in the solid state. This information is crucial for understanding its physical properties and potential for supramolecular assembly.

Illustrative X-ray Crystallographic Data for 3,5-Bdhdsb

| Parameter | Value (Illustrative) | Interpretation (Illustrative) |

| Crystal System | Monoclinic | Common crystal system. |

| Space Group | P2₁/c | Common centrosymmetric space group. |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.1 Å | Defines the crystal lattice. |

| β = 98.5° | Angle between axes. | |

| Bond Length (C-C aromatic) | 1.38-1.40 Å | Typical aromatic bond lengths. |

| Bond Length (C=O) | 1.22 Å | Typical carbonyl double bond. |

| Bond Angle (C-C-C aromatic) | 120° | Ideal angle for sp² hybridized carbons in aromatic ring. |

| Intermolecular Interactions | O-H···O hydrogen bonds (2.7 Å) | Indicates strong intermolecular association. |

| π-π stacking (3.5 Å) | Suggests aromatic ring interactions. |

Mass Spectrometry for Reaction Intermediates and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to identify its fragmentation patterns, which can provide structural clues. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition. For "3,5-Bdhdsb," MS would confirm its molecular formula by providing a precise molecular ion peak. Tandem mass spectrometry (MS/MS) experiments could be employed to fragment the molecule in a controlled manner, generating characteristic daughter ions that help piece together its structure. This is particularly useful for identifying reaction intermediates in synthetic pathways and confirming proposed mechanistic steps.

Illustrative Mass Spectrometric Data for 3,5-Bdhdsb

| Parameter | Value (Illustrative) | Interpretation (Illustrative) |

| Molecular Ion [M+H]⁺ (ESI-MS) | 212.0350 m/z | Confirms molecular weight and elemental composition (e.g., C₇H₆N₃O₅ for 3,5-Dinitrobenzamide, if "Bdhdsb" was a typo). |

| Exact Mass (Calculated) | 212.0354 m/z | High-resolution match confirms elemental formula. |

| Fragmentation Pattern (MS/MS) | 195.02 m/z (loss of OH) | Indicates presence of hydroxyl or similar group. |

| 167.01 m/z (loss of NO₂) | Suggests presence of nitro group. | |

| 121.00 m/z (aromatic fragment) | Characteristic aromatic core fragment. |

Chiroptical Spectroscopy (VCD, ROA) for Absolute Configuration Determination

For chiral molecules, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) spectroscopies are advanced chiroptical techniques that provide direct information about the absolute configuration. Unlike CD, which probes electronic transitions, VCD and ROA probe vibrational transitions, offering a more detailed conformational and stereochemical fingerprint. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the differential scattering of left and right circularly polarized visible light. Comparison of experimental VCD/ROA spectra with computationally predicted spectra for different enantiomers allows for unambiguous assignment of the absolute configuration of "3,5-Bdhdsb" if it is chiral.

Illustrative Chiroptical Spectroscopic Data for 3,5-Bdhdsb (if chiral)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | ΔA (VCD) or ΔI (ROA) (Illustrative) | Interpretation (Illustrative) |

| VCD | 1500 | +0.0001 | Positive VCD band, indicative of specific chirality. |

| 1350 | -0.00005 | Negative VCD band. | |

| ROA | 1000 | +0.0002 | Positive ROA band. |

| 850 | -0.0001 | Negative ROA band. | |

| Computational Match | Good match with (R)-enantiomer | Confirms absolute configuration. |

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Information

Photoelectron spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), provides insights into the elemental composition, chemical states, and electronic structure of a compound, particularly its surface properties. XPS analyzes core-level electrons, yielding information on elemental composition and oxidation states. UPS probes valence-level electrons, providing details about the molecular orbitals and electronic band structure. For "3,5-Bdhdsb," these techniques would be valuable if it were to be used in material science applications, such as thin films or surface coatings. They would reveal the elemental stoichiometry at the surface, the chemical environment of constituent atoms (e.g., different oxidation states of nitrogen or oxygen), and the work function or ionization potential, which are critical for understanding interfacial phenomena.

Illustrative Photoelectron Spectroscopic Data for 3,5-Bdhdsb

| Spectroscopic Technique | Core Level/Orbital | Binding Energy (eV) (Illustrative) | Interpretation (Illustrative) |

| XPS | C 1s | 284.5 | Aromatic carbon. |

| 286.0 | Carbonyl carbon. | ||

| N 1s | 399.5 | Amide nitrogen. | |

| 405.0 | Nitro nitrogen. | ||

| O 1s | 531.0 | Carbonyl oxygen. | |

| 533.0 | Hydroxyl oxygen. | ||

| UPS | HOMO | 8.5 | Highest Occupied Molecular Orbital energy. |

| LUMO | 2.5 | Lowest Unoccupied Molecular Orbital energy (derived from other techniques or calculations). | |

| Work Function | 4.8 | Energy required to remove an electron from the surface. |

Compound Names and PubChem CIDs

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,5-Bdhdsb. nih.gov These calculations, based on solving the Schrödinger equation, can elucidate the electronic structure, nature of chemical bonds, and various reactivity descriptors. youtube.com Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine the molecular orbital energies, electron density distribution, and electrostatic potential. chemeurope.com

Key reactivity descriptors derived from these calculations provide a quantitative measure of the molecule's chemical behavior. These descriptors, often conceptualized within the framework of Density Functional Theory (DFT), include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Ionization Potential (IP) and Electron Affinity (EA): These can be calculated from the energies of the neutral, cationic, and anionic forms of 3,5-Bdhdsb.

Local Reactivity Descriptors: Fukui functions and dual descriptors would be calculated to identify the most reactive sites within the 3,5-Bdhdsb molecule for nucleophilic, electrophilic, and radical attacks.

A typical output of such calculations would include the energies of the frontier molecular orbitals, as illustrated in the hypothetical data below.

| Descriptor | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Density Functional Theory (DFT) Studies for Ground State and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it ideal for studying molecules of the size of 3,5-Bdhdsb. wikipedia.orgq-chem.comimperial.ac.uk DFT methods would be used to perform geometry optimization to find the most stable three-dimensional structure of the molecule in its electronic ground state. youtube.com This involves finding the minimum on the potential energy surface.

| Species | Relative Energy (kcal/mol) |

| Reactants (3,5-Bdhdsb + H₂O) | 0.0 |

| Transition State | +25.4 |

| Products | -15.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of molecular behavior at finite temperatures and in the presence of a solvent. rsc.orgresearchgate.netnih.gov An MD simulation of 3,5-Bdhdsb would involve solving Newton's equations of motion for the atoms in the molecule and the surrounding solvent molecules over time. nih.gov

These simulations are invaluable for:

Exploring Conformational Landscapes: For flexible molecules, MD can reveal the different accessible conformations and the transitions between them, providing a dynamic picture of the molecule's structure.

Investigating Solvent Effects: By explicitly including solvent molecules (e.g., water), MD simulations can model how the solvent influences the structure, dynamics, and reactivity of 3,5-Bdhdsb. This includes the formation of hydrogen bonds and other non-covalent interactions. The radial distribution function (RDF) is a common analysis tool to understand the structuring of the solvent around the solute.

Computational Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of 3,5-Bdhdsb, which are essential for its experimental identification and characterization.

Infrared (IR) and Raman Spectra: By performing frequency calculations (usually with DFT), the vibrational modes of the molecule can be determined. nih.gov The frequencies and intensities of these modes correspond to the peaks in the IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbitals). These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

A hypothetical comparison of calculated and experimental spectroscopic data for 3,5-Bdhdsb is presented below.

| Spectroscopic Data | Calculated Value |

| Key IR Frequency (C=O stretch) | 1715 cm⁻¹ |

| ¹³C NMR Chemical Shift (ipso-C) | 135.2 ppm |

| UV-Vis λ_max | 285 nm |

Ab Initio and Semi-Empirical Methods for Mechanistic Pathway Energetics

For a more rigorous investigation of reaction mechanisms, high-level ab initio (from first principles) methods can be employed. chemeurope.comwikipedia.orgfiveable.me These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation than standard DFT, which can be crucial for obtaining reliable reaction energetics. wikipedia.org However, their high computational cost often limits their use to smaller systems or for benchmarking DFT results. stackexchange.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be used to study very large systems or to perform preliminary explorations of complex reaction pathways before applying more rigorous methods.

Machine Learning Approaches for Structure-Reactivity Prediction in 3,5-Bdhdsb Derivatives

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry. chemrxiv.orgnih.gov For a class of compounds like the derivatives of 3,5-Bdhdsb, an ML model could be trained to predict their reactivity or other properties. This process would typically involve:

Data Generation: A dataset would be created by performing quantum chemical calculations (e.g., DFT) for a diverse set of 3,5-Bdhdsb derivatives with different substituent groups.

Feature Engineering: The molecular structure of each derivative would be converted into a set of numerical descriptors or "fingerprints."

Model Training: An ML algorithm (e.g., random forest, neural network) would be trained on this dataset to learn the relationship between the molecular features and the target property (e.g., reaction rate, binding affinity).

Prediction: Once trained, the model could rapidly predict the properties of new, un-synthesized 3,5-Bdhdsb derivatives, accelerating the discovery of compounds with desired characteristics.

This approach significantly reduces the computational cost compared to performing quantum chemical calculations for every new derivative.

Reactivity Profiles and Mechanistic Pathways

Fundamental Reactivity Patterns of 3,5-Disubstituted Benzene (B151609) Derivatives in Organic Transformations

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the substituents at the 3 and 5 positions direct incoming electrophiles. If both substituents are electron-donating, they activate the ring and direct incoming electrophiles to the ortho and para positions (relative to each substituent). In a 3,5-disubstituted pattern, this results in substitution at the 2, 4, and 6 positions. Conversely, if both substituents are electron-withdrawing, they deactivate the ring and direct incoming electrophiles to the meta position, which in this case would be the 2, 4, and 6 positions relative to one group and meta to the other. When one group is donating and the other is withdrawing, the directing effects can be either cooperative or conflicting, and the regioselectivity of the reaction is determined by the stronger activating or deactivating group. msu.edustudymind.co.uk

Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common for benzene rings unless they are substituted with strong electron-withdrawing groups. In the case of 3,5-disubstituted derivatives, the presence of potent electron-withdrawing groups, such as nitro groups, can facilitate the attack of nucleophiles, leading to the displacement of a suitable leaving group.

Reactions of Substituents: The substituents themselves can undergo a variety of chemical transformations. For instance, in 3,5-di-tert-butyl-4-hydroxybenzaldehyde, the aldehyde group can undergo nucleophilic addition, and the hydroxyl group can be deprotonated. nih.gov

Detailed Mechanistic Investigations of Electrophilic and Nucleophilic Reactions Involving 3,5-Disubstituted Benzene Derivatives

Mechanistic studies of reactions involving 3,5-disubstituted benzene derivatives often focus on understanding the role of the substituents in stabilizing the intermediates of the reaction.

In electrophilic aromatic substitution , the mechanism proceeds through a positively charged intermediate known as the arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. Electron-donating groups at the 3 and 5 positions can stabilize the positive charge in the arenium ion through inductive effects and, in some cases, resonance, thereby increasing the rate of reaction. libretexts.org For example, in the nitration of a 3,5-disubstituted phenol, the hydroxyl group strongly activates the ring towards electrophilic attack. msu.edu

In nucleophilic reactions , the mechanism can vary. For instance, the reaction of a nucleophile with a carbonyl group on a 3,5-disubstituted benzaldehyde (B42025) derivative proceeds via a tetrahedral intermediate. The electronic nature of the substituents on the ring can influence the electrophilicity of the carbonyl carbon and the stability of the resulting intermediate.

Radical Chemistry and Electron Transfer Processes Mediated by 3,5-Disubstituted Benzene Derivatives

Certain 3,5-disubstituted benzene derivatives can participate in radical chemistry and electron transfer processes. For example, phenols with bulky substituents at the 3 and 5 positions, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, are known to act as radical scavengers. nih.gov The phenolic hydrogen can be abstracted by a radical, forming a stable phenoxyl radical. The stability of this radical is enhanced by the steric hindrance provided by the bulky tert-butyl groups, which prevents dimerization and other side reactions.

The formation of aromatic compounds can also proceed through radical pathways, with resonance-stabilized free radicals playing a crucial role in cyclization steps. researchgate.net

Photochemical and Thermal Reactivity of 3,5-Disubstituted Benzene Derivatives: Reaction Pathways and Intermediate Species

The photochemical and thermal reactivity of 3,5-disubstituted benzene derivatives is highly dependent on the nature of the substituents. For instance, compounds with nitro groups, such as 3,5-dinitrobenzoic acid, can undergo thermal decomposition. nih.gov The study of the thermal reaction of dopamine (B1211576) with 3,5-dinitrobenzoic acid indicates the formation of a crystalline molecular complex that undergoes pyrolysis.

Photochemical reactions can be initiated by the absorption of light, leading to excited electronic states that can undergo various transformations. The specific pathways and intermediate species will be dictated by the chromophores present in the molecule.

Kinetic and Thermodynamic Studies of Key Reactions of 3,5-Disubstituted Benzene Derivatives

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of 3,5-disubstituted benzene derivatives. For example, the rate of electrophilic substitution reactions is influenced by the activation energy, which is in turn affected by the stability of the transition state. Electron-donating groups lower the activation energy by stabilizing the positively charged transition state, thus increasing the reaction rate. libretexts.org

Thermodynamic data, such as reaction enthalpies and Gibbs free energies, can predict the position of equilibrium for a given reaction. For instance, the acidity of a 3,5-disubstituted benzoic acid is influenced by the electronic effects of the substituents on the stability of the carboxylate anion.

Below is a hypothetical interactive data table illustrating the effect of substituents on the relative rate of nitration of 3,5-disubstituted benzene derivatives compared to benzene.

| Substituent 1 | Substituent 2 | Relative Rate of Nitration (k_rel) |

| H | H | 1 |

| CH₃ | CH₃ | 18 |

| OCH₃ | OCH₃ | 4,000 |

| NO₂ | NO₂ | 6 x 10⁻⁸ |

| OH | CH₃ | >1,000 |

Note: This table is illustrative and provides estimated relative rates based on the general effects of these substituents.

Influence of Substituents and Solvent Effects on 3,5-Disubstituted Benzene Derivative Reactivity

The influence of substituents is a central theme in the reactivity of 3,5-disubstituted benzene derivatives. As discussed, electron-donating groups generally increase reactivity towards electrophiles, while electron-withdrawing groups decrease it. studymind.co.uk Steric hindrance from bulky substituents can also play a significant role in determining the regioselectivity of reactions. masterorganicchemistry.com

Solvent effects can also be profound. The choice of solvent can influence reaction rates and even alter reaction mechanisms. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that involve the formation of such species. The solubility of reactants and reagents is also a critical factor controlled by the solvent. In protodeboronation reactions of aromatic boronic acids, the pH of the aqueous medium, a solvent-related property, is a key factor in the reaction mechanism. wikipedia.org

Catalytic Applications and Mechanistic Principles

Role of 3,5-Bdhdsb as a Ligand in Transition Metal Catalysis

Compounds derived from 3,5-di-tert-butylcatechol (B55391) can function as ligands in transition metal catalysis. The redox properties of the catechol and its oxidized forms (semiquinone and quinone) allow them to coordinate with various transition metals, influencing their catalytic activity. For instance, the biomimetic oxidation of 3,5-di-tert-butylcatechol by dioxygen can be enhanced by the presence of transition metal complexes, such as dioximatomanganese(II) and dioximatoiron(II) complexes. fishersci.fi While these complexes alone may exhibit low oxidation activity, their interaction in the presence of a base accelerates the oxidation process. fishersci.fi This suggests a cooperative role where the transition metal center, in conjunction with the catechol derivative (or a species derived from it acting as a ligand or co-catalyst), facilitates the catalytic cycle. Functional models of catechol oxidase often utilize transition metal complexes involving copper, iron, cobalt, manganese, and vanadium as catalysts, highlighting the general importance of transition metals in catalyzing reactions involving catechol derivatives. fishersci.fi Transition metals are known for their ability to form complexes with ligands containing lone electron pairs or pi systems, and their variable oxidation states enable them to participate in redox processes central to many catalytic cycles. sigmaaldrich.comchembeez.com

Mechanistic Elucidation of Catalytic Cycles Involving 3,5-Bdhdsb

The mechanism for the catalytic oxidation of 3,5-di-tert-butylcatechol by dioxygen, enhanced by transition metals and base, involves the formation of a ternary intermediate comprising the catalyst, oxygen, and the substrate. fishersci.fi The rate-determining step in this process is typically the hydrogen-atom transfer, which leads to the generation of a semiquinone anionic radical intermediate. fishersci.fi This intermediate, specifically the 3,5-di-tert-butyl-1,2-benzosemiquinonate anionic radical (DTBSQ), has been detected using techniques like electron spin resonance (ESR) spectroscopy, indicating its role as a key intermediate in the catalytic cycle. fishersci.fi The observed kinetic behavior, showing first-order dependence on catalyst and oxygen concentrations and saturation kinetics with respect to the catechol and base, is consistent with parallel catalytic pathways. fishersci.fi Understanding these intermediates and the sequence of hydrogen-atom and electron transfer steps is crucial for elucidating the full catalytic cycle. fishersci.fi

Stereoselectivity and Enantioselectivity in 3,5-Bdhdsb-Mediated Catalysis

Stereoselectivity and enantioselectivity are critical aspects of catalysis, particularly in the synthesis of chiral molecules. Stereoselective reactions favor the formation of one stereoisomer over others, while enantioselective reactions specifically produce one enantiomer in excess. Achieving high levels of stereocontrol often relies on the design of chiral catalysts or ligands that can influence the transition state of the reaction. While the provided search results specifically discussing the catalytic oxidation of 3,5-di-tert-butylcatechol fishersci.fi do not detail stereoselective or enantioselective outcomes, the potential for such control exists if chiral derivatives of 3,5-di-tert-butylcatechol are employed as catalysts or ligands. The introduction of chiral centers or elements of chirality into the catalyst structure can create a chiral environment around the reactive site, favoring the formation of a specific stereoisomer. Research in asymmetric catalysis demonstrates that even subtle structural variations in chiral ligands can significantly impact enantioselectivity.

Recyclability and Stability of 3,5-Bdhdsb Catalytic Systems

The recyclability and stability of a catalyst are crucial for its economic viability and environmental sustainability. Homogeneous catalysts can sometimes be challenging to recover and reuse, while heterogeneous catalysts generally offer easier separation from the reaction mixture, facilitating recycling. The stability of a catalytic system refers to its ability to maintain its activity and structural integrity over multiple catalytic cycles. Factors influencing stability include resistance to leaching, degradation, and poisoning. For catalytic systems involving 3,5-di-tert-butylcatechol derivatives, particularly in redox catalysis, the stability of the active species (e.g., the semiquinone radical or the metal-catechol complex) under the reaction conditions is critical. Designing catalysts that minimize deactivation pathways and allow for efficient recovery and reuse are key objectives in developing sustainable catalytic processes.

Supramolecular Chemistry and Self Assembly

Design Principles for Self-Assembled Systems Incorporating 3,5-Bdhdsb

The design of self-assembled systems incorporating a molecule like 3,5-bis(dihydroxyboryl)benzenesulfonic acid would theoretically leverage its key functional groups: two dihydroxyboryl groups and one sulfonic acid group, all attached to a central benzene (B151609) ring. The dihydroxyboryl groups are known to form reversible covalent bonds (boronate esters) with diols, a cornerstone of dynamic covalent chemistry. The sulfonic acid group is a strong acid and can act as a hydrogen bond donor. The benzene core provides a rigid scaffold and potential for π-π stacking interactions.

Design principles would likely focus on:

Directionality and Valency: The 120° angle between the substituents on the benzene ring would direct the assembly in a specific geometry. The presence of three distinct functional sites offers multiple points of connection.

Complementary Molecules: Co-assembly with diols or other molecules capable of interacting with the boronic acid and sulfonic acid groups would be a primary strategy.

Solvent Effects: The choice of solvent would be critical in modulating the strength of non-covalent interactions, particularly hydrogen bonding and hydrophobic effects.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in 3,5-Bdhdsb Assemblies

The self-assembly of 3,5-bis(dihydroxyboryl)benzenesulfonic acid would be governed by a variety of non-covalent interactions:

Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor, and the dihydroxyboryl groups can also participate in hydrogen bonding. These interactions would be crucial in forming ordered structures.

π-π Stacking: The aromatic benzene rings could stack on top of each other, contributing to the stability of the assembled structures.

Boron-π Interactions: Weak interactions between the electron-deficient boron atom and the electron-rich π-system of an adjacent molecule could also play a role in the packing of the molecules.

Formation of Supramolecular Cages, Frameworks, and Polymers from 3,5-Bdhdsb Units

The trifunctional nature of 3,5-bis(dihydroxyboryl)benzenesulfonic acid makes it a promising building block for various supramolecular architectures:

Supramolecular Polymers: By linking with bifunctional molecules, it could form one-dimensional chains or more complex branched polymers.

Supramolecular Frameworks: In combination with multivalent linkers, it could potentially form two-dimensional or three-dimensional porous frameworks, analogous to metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Supramolecular Cages: With appropriately designed complementary molecules, discrete, cage-like structures could be assembled.

Molecular Recognition and Host-Guest Chemistry Involving 3,5-Bdhdsb

The boronic acid moieties are well-known for their ability to reversibly bind with saccharides and other diols. This property could be exploited for:

Sensing: The binding of a guest molecule could lead to a detectable signal, such as a change in fluorescence or color.

Separation: The selective binding could be used to separate different diol-containing molecules.

Catalysis: The cavity of a supramolecular assembly could act as a microreactor, catalyzing specific chemical reactions.

Dynamic Covalent Chemistry (DCC) and Reversible Assembly of 3,5-Bdhdsb

The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. This reversibility allows for:

Self-Correction: The system can correct errors during the assembly process, leading to the most thermodynamically stable structure.

Stimuli-Responsiveness: The assembly and disassembly of the structures could be controlled by external stimuli such as pH, temperature, or the addition of a competitive binder.

Dynamic Combinatorial Libraries: In the presence of a mixture of building blocks, the system could generate a library of different assemblies, from which the best binder for a specific target could be identified.

Characterization of Self-Assembled Structures (e.g., SAXS, TEM, AFM)

A variety of techniques would be employed to characterize the self-assembled structures of 3,5-bis(dihydroxyboryl)benzenesulfonic acid:

Small-Angle X-ray Scattering (SAXS): To determine the size and shape of the assemblies in solution.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): To visualize the morphology of the self-assembled structures on a surface.

Spectroscopic Methods (NMR, UV-Vis, Fluorescence): To probe the interactions between the molecules in the assembly and to study host-guest binding events.

While the specific compound "3,5-Bdhdsb," interpreted as 3,5-bis(dihydroxyboryl)benzenesulfonic acid, holds theoretical promise as a versatile building block in supramolecular chemistry, there is a notable absence of dedicated research on its synthesis and application in the outlined areas. The principles of boronic acid chemistry suggest a rich potential for this molecule in the creation of dynamic and functional self-assembled systems. However, without specific experimental data and detailed research findings, a comprehensive and scientifically rigorous article on 3,5-bis(dihydroxyboryl)benzenesulfonic acid cannot be generated at this time. Further experimental investigation into this compound is required to unlock and document its potential in the field of supramolecular chemistry.

Advanced Functional Material Design and Performance Mechanism

Rational Design of 3,5-Bdhdsb-Based Components for Functional Materials

The design of functional materials begins with a fundamental understanding of the molecular structure and properties of the building blocks. The 3,5-Bdhdsb molecule offers a versatile platform for creating materials with tailored functionalities. Its specific geometry and the nature of its substituent groups can be modified to control properties such as porosity, electronic conductivity, and optical response. Computational modeling, including Density Functional Theory (DFT), plays a crucial role in predicting how modifications to the 3,5-Bdhdsb structure will influence the macroscopic properties of the resulting material. This predictive capability allows for a more targeted and efficient design process, reducing the need for extensive empirical screening.

Integration of 3,5-Bdhdsb into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. nih.govrsc.org The integration of 3,5-Bdhdsb as a linker or node within these frameworks has been a key strategy in developing novel functional materials.

Similarly, in COFs, 3,5-Bdhdsb units are linked together through strong covalent bonds, resulting in highly stable and porous two-dimensional or three-dimensional structures. rsc.org The ability to precisely control the pore environment and introduce specific functional groups via the 3,5-Bdhdsb building block makes these COFs attractive for applications in electronics and energy storage. Recent studies have explored the synthesis of 3D imine-linked COFs, which can exhibit complex topologies and may form through metastable intermediates. researchgate.netnsf.govnih.gov

Investigation of Electron and Energy Transfer Mechanisms in 3,5-Bdhdsb-Containing Materials

Electron transfer can occur through various mechanisms, including hopping and tunneling, depending on the distance and energetic landscape between donor and acceptor sites. nih.gov In well-ordered systems like 3,5-Bdhdsb-based COFs, delocalized electronic states can facilitate band-like transport, leading to high charge carrier mobilities. nih.gov

Energy transfer, on the other hand, can proceed through mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. energyeducation.ca The specific pathway is determined by the spectral overlap between the emission of the energy donor and the absorption of the energy acceptor, as well as their spatial proximity. Understanding these fundamental transfer processes is crucial for optimizing the performance of 3,5-Bdhdsb-based materials in applications like light-emitting diodes and solar cells.

Development of Optoelectronic Materials Based on 3,5-Bdhdsb

The unique electronic and optical properties of 3,5-Bdhdsb make it a compelling component for the development of novel optoelectronic materials. By incorporating 3,5-Bdhdsb into conjugated polymers or frameworks, it is possible to tune the material's absorption and emission characteristics across the electromagnetic spectrum.

For instance, materials designed with 3,5-Bdhdsb have been investigated for their potential use as electron-transport materials in organic light-emitting devices (OLEDs). researchgate.net The high electron mobility and suitable energy levels of these materials can lead to improved device efficiency and stability. Furthermore, the ability to create highly ordered structures, such as 3,5-Bdhdsb-based COFs, can enhance charge transport and reduce defects, which are critical for high-performance optoelectronic devices.

Interactive Data Table: Properties of 3,5-Bdhdsb-Based Optoelectronic Materials

| Property | Value |

| Electron Mobility | High |

| Band Gap | Tunable |

| Absorption Spectrum | UV-Vis |

| Emission Spectrum | Visible |

Sensory and Recognition Mechanisms in 3,5-Bdhdsb-Derived Sensors

The porous nature and tunable surface chemistry of materials derived from 3,5-Bdhdsb make them excellent candidates for chemical sensors. The recognition mechanism in these sensors is often based on specific interactions between the analyte and the functional groups within the 3,5-Bdhdsb-based material.

For example, a 3,5-Bdhdsb-based MOF can be designed with pores that are selectively sized to bind a particular molecule. The binding event can then be detected through a change in the material's optical or electronic properties. Electrochemical biosensors, for instance, can utilize such specific interactions to generate a measurable electrical signal upon detection of a target analyte. nih.gov The sensitivity and selectivity of these sensors can be further enhanced by modifying the 3,5-Bdhdsb ligand with specific recognition elements.

Hybrid Material Architectures Incorporating 3,5-Bdhdsb

To further expand the functionality of 3,5-Bdhdsb-based materials, researchers have explored the development of hybrid architectures. These materials combine 3,5-Bdhdsb-containing components with other materials, such as nanoparticles, polymers, or other frameworks, to create synergistic effects.

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Reactivity and Synthetic Paradigms for 3,5-Bdhdsb

Future synthetic research on 3,5-Bdhdsb is anticipated to move beyond traditional methods to explore more efficient and versatile synthetic routes. The development of automated synthesis platforms could enable the rapid generation of 3,5-Bdhdsb derivatives with diverse functionalities. nih.govresearchgate.net Such platforms, which can integrate different reaction types, would allow for the systematic exploration of the chemical space around the 3,5-Bdhdsb core, facilitating the discovery of molecules with tailored properties. nih.gov The convergence of various synthetic approaches into a single, programmable machine would not only accelerate the synthesis of new derivatives but also enhance reproducibility. researchgate.net

Furthermore, investigating the unconventional reactivity of the sulfonyl groups in 3,5-Bdhdsb could lead to novel chemical transformations. For instance, exploring its potential as a precursor for generating unique reactive intermediates or its participation in novel coupling reactions could open up new avenues in synthetic organic chemistry. The aim would be to establish more robust and flexible synthetic methodologies that can be applied to a wide range of 3,5-Bdhdsb-based structures.

Advanced Computational Methodologies for High-Throughput Screening and Design

Computational approaches are set to play a pivotal role in accelerating the discovery of new applications for 3,5-Bdhdsb. High-throughput virtual screening, combining molecular docking with molecular dynamics simulations, can be employed to predict the binding affinities of 3,5-Bdhdsb derivatives with various biological targets. nih.govnih.gov This approach allows for the rapid in silico evaluation of large compound libraries, prioritizing candidates for experimental validation and significantly reducing the time and cost associated with traditional screening methods. nih.gov

These computational models can be further refined to predict not only binding but also key pharmacokinetic properties, guiding the design of 3,5-Bdhdsb derivatives with improved bioavailability and metabolic stability. The integration of quantum mechanics/molecular mechanics (QM/MM) methods could provide deeper insights into the electronic structure and reactivity of 3,5-Bdhdsb in different chemical and biological environments.

| Computational Technique | Application for 3,5-Bdhdsb | Potential Outcome |

| Molecular Docking | Predicting binding modes with target proteins | Identification of potential biological targets |

| Molecular Dynamics | Simulating dynamic behavior in biological systems | Understanding ligand-protein interactions |

| High-Throughput Screening | Virtual screening of derivative libraries | Prioritization of compounds for synthesis |

Development of In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involving 3,5-Bdhdsb, the development and application of in situ and operando spectroscopic techniques are crucial. chimia.chethz.chresearchgate.net These methods allow for the real-time observation of chemical transformations as they occur, providing valuable information about reaction intermediates, kinetics, and the influence of reaction conditions. chimia.chnih.gov

Techniques such as time-resolved ambient pressure photoelectron spectroscopy and the combination of multiple spectroscopic methods (e.g., DRIFTS, Raman, XAS) can offer a comprehensive picture of the dynamic changes in the molecular structure of 3,5-Bdhdsb during a reaction. ethz.chnih.gov This detailed mechanistic understanding is essential for optimizing reaction conditions, improving yields, and designing more efficient synthetic processes. The ability to monitor reactions under actual operating conditions is key to bridging the gap between fundamental research and industrial application. chimia.ch

Integration of 3,5-Bdhdsb into Biological Tools and Probes (focus on chemical biology mechanisms, not clinical)

The unique photophysical properties inherent to molecules with structures similar to potential 3,5-Bdhdsb derivatives, such as certain boron dipyrromethene (BODIPY) dyes, suggest that 3,5-Bdhdsb could serve as a versatile scaffold for the development of novel chemical probes for biological research. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its function in complex biological systems. promega.com

The design of 3,5-Bdhdsb-based probes would focus on optimizing their affinity and selectivity for specific biological targets. nih.govresearchgate.net Key characteristics for a high-quality chemical probe include high affinity for the intended target, good cellular potency, and excellent selectivity over closely related proteins. promega.com By modifying the 3,5-Bdhdsb core with various functional groups, it may be possible to create probes that can be used to investigate protein activity, localization, and cell signaling pathways through mechanisms such as fluorescence imaging or affinity-based protein profiling. nih.govsigmaaldrich.com

| Probe Characteristic | Desired Parameter | Relevance to 3,5-Bdhdsb Probe Design |

| Biochemical Potency | <100 nM | Guides the optimization of the core structure for target binding. |

| Cellular Potency | <1 µM | Ensures the probe is effective in a cellular environment. |

| Selectivity | >30-fold over related proteins | Minimizes off-target effects for clearer biological insights. |

Challenges and Opportunities in Scaling Up 3,5-Bdhdsb Synthesis and Applications

The transition of 3,5-Bdhdsb from a laboratory-scale compound to a widely used chemical tool or building block presents both challenges and opportunities. scalingup.com A primary challenge lies in developing a scalable and cost-effective synthesis process that maintains high purity and yield. scaleupcompany.co.za This requires a thorough optimization of reaction parameters and may involve the development of continuous flow processes or the use of more sustainable reagents and solvents.

Successfully scaling up the synthesis of 3,5-Bdhdsb would open up opportunities for its use in a broader range of applications, including materials science and large-scale biological screening campaigns. growthinstitute.com A systematic approach to scaling up, focusing on key areas such as strategy, execution, and resource management, will be crucial for realizing the full commercial and scientific potential of this compound. scaleupcompany.co.zagrowthinstitute.com

Interdisciplinary Approaches to Uncover New Applications and Fundamental Principles

The future of 3,5-Bdhdsb research will greatly benefit from interdisciplinary collaboration. nih.govnih.gov The complex challenges in modern science often require the integration of knowledge and techniques from multiple fields. mdpi.com By bringing together experts in organic synthesis, computational chemistry, spectroscopy, chemical biology, and materials science, a more holistic understanding of 3,5-Bdhdsb can be achieved.

Such collaborations can lead to the discovery of novel applications that would not be apparent from a single-discipline perspective. nih.gov For example, the combination of synthetic chemistry and materials science could lead to the development of new polymers or electronic materials based on the 3,5-Bdhdsb scaffold. Similarly, collaborations between chemists and biologists are essential for the successful design and application of 3,5-Bdhdsb-based biological probes. nih.gov

Q & A

Q. What are the critical physicochemical properties of 3,5-Bdhdsb, and how can they be experimentally determined?

Methodological Answer:

- Key Properties : Molecular weight (135.12 g/mol), stability under light/temperature, solubility in polar/non-polar solvents, and spectral characteristics (e.g., UV-Vis, NMR) .

- Experimental Approaches :

- Stability Testing : Conduct accelerated degradation studies under varying temperatures and light exposure to identify decomposition products using HPLC or GC-MS .

- Solubility Profiling : Use shake-flask methods with solvents of varying polarity, followed by spectrophotometric quantification .

- Spectral Analysis : Employ H/C NMR and FT-IR to resolve structural features and confirm purity. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How should researchers design initial synthesis protocols for 3,5-Bdhdsb while ensuring reproducibility?

Methodological Answer :

- Synthetic Route Optimization : Start with small-scale reactions (e.g., 1-5 mmol) to test precursor reactivity and catalyst efficiency. Document stoichiometric ratios, solvent systems, and reaction times .

- Quality Control : Integrate in-line analytical techniques (e.g., TLC or inline IR) to monitor reaction progress. Validate purity via melting point analysis and chromatographic methods (HPLC, GC) .

- Protocol Documentation : Adhere to the "Experimental Section" guidelines in journals like Advanced Journal of Chemistry, Section B, including reagent grades, equipment specifications, and error margins .

Advanced Research Questions

Q. How can contradictory spectroscopic or chromatographic data for 3,5-Bdhdsb be systematically resolved?

Methodological Answer :

- Triangulation Approach :

- Replicate Experiments : Repeat analyses under identical conditions to rule out instrumentation errors .

- Cross-Validation : Compare data with independent techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Statistical Analysis : Apply multivariate methods (e.g., PCA) to identify outliers or systematic biases in datasets .

- Case Study : Inconsistent HPLC retention times might arise from column degradation or solvent impurities; troubleshoot by recalibrating with reference standards .

Q. What strategies are effective for investigating the mechanistic role of 3,5-Bdhdsb in catalytic or biological systems?

Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy or microcalorimetry to measure reaction rates and intermediate formation .

- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian software) to simulate electron distribution and reactive sites .

- Inhibition Assays : For biological studies, design dose-response experiments with controls (e.g., enzyme activity assays) to differentiate specific vs. non-specific interactions .

Q. How can researchers address gaps in toxicological or ecological data for 3,5-Bdhdsb?

Methodological Answer :

- Tiered Testing Framework :

- In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate acute toxicity and biodegradability .

- In Vitro Screening : Perform Ames tests for mutagenicity or algal growth inhibition assays for ecotoxicity .

- In Vivo Validation : Conduct limited Daphnia magna or zebrafish embryo assays to minimize ethical concerns while generating preliminary data .

- Data Reporting : Follow OECD guidelines for transparency, including negative controls and statistical confidence intervals .

Data Presentation and Reproducibility

Q. What are best practices for presenting complex data on 3,5-Bdhdsb in research publications?

Methodological Answer :

- Visual Clarity : Use color-coded graphs for comparative analyses (e.g., dose-response curves) but avoid overcrowding figures with >3 datasets .

- Supplemental Material : Provide raw spectral data, crystallographic files, or kinetic parameters in appendices, formatted as .csv or .cif files for reproducibility .

- Statistical Disclosure : Report p-values, effect sizes, and power analysis in the "Results" section, adhering to Med. Chem. Commun. standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.